![molecular formula C23H22Cl2N4O B1662324 1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide CAS No. 511532-96-0](/img/structure/B1662324.png)

1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide

説明

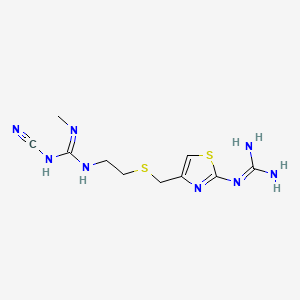

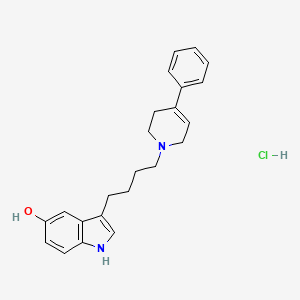

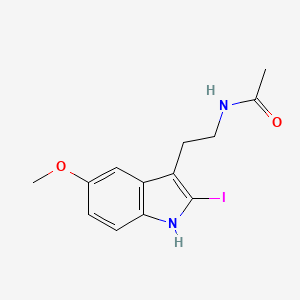

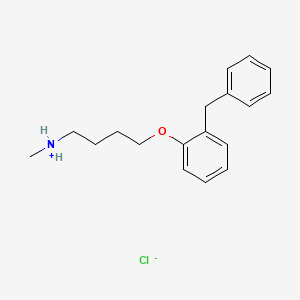

This compound, also known as AM251, is a solid substance . It is a CB1 cannabinoid receptor antagonist . This means it blocks the action of cannabinoid receptors in the body. It has been used in studies to determine its interaction with hippocampal neurons to enhance spatial memory in mice .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and various other functional groups . The empirical formula is C22H21N4OCl2I .Physical And Chemical Properties Analysis

AM251 is a solid substance . It is soluble in DMSO (>10 mg/mL) but insoluble in water . The molecular weight is 555.24 .科学的研究の応用

Cannabinoid Receptor Research

CB2 Cannabinoid Ligand Synthesis and Evaluation

New analogues, including the specified compound, have been synthesized and evaluated for cannabinoid receptor affinity. One example showed significant affinity for cannabinoid CB2 receptors and agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells (Murineddu et al., 2006).

Structural-Activity Relationships in Cannabinoid Antagonists

The compound has been part of studies examining the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural requirements include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

This compound, as an antagonist, has been studied for its molecular interaction with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis (Shim et al., 2002).

Role in CB2 Ligand Development Using Molecular Hybridization

The synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazole hybrids, including this compound, aimed at improving CB2-selectivity and biological activity (Murineddu et al., 2012).

Medical Imaging and Radioligand Development

Development of Tracers for Medical Imaging

The methoxy and fluorine analogs of this compound have been synthesized for use in developing tracers for positron emission tomography (PET) ligands, aiming to image the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Potential SPECT Ligand for CB1 Receptor

The synthesis and labeling of this compound with iodine-123 have been reported, providing a potential single photon emission computed tomography (SPECT) ligand for characterizing brain CB1 receptor binding in vivo (Lan et al., 1996).

Metabolic Studies

- In Vitro Metabolism of Diarylpyrazoles: The metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. These studies help in understanding the interaction of such compounds with the body's metabolic processes (Zhang et al., 2005).

Other Applications

Synthesis and Anticonvulsant Activity

Analogues of this compound have been synthesized and evaluated for anticonvulsant activity, showcasing its potential application in treating seizures (Ahsan et al., 2013).

Anticancer Activity Studies

The compound's analogues have been evaluated for anticancer activity, particularly against various cancer cell lines, highlighting its potential role in oncological research (Ahsan, 2012).

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOMTMVRTBHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)